molecular formula C11H6Br2F3NO2S2 B12583852 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 646040-68-8

4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B12583852
CAS No.: 646040-68-8
M. Wt: 465.1 g/mol
InChI Key: DMEVTZGYMGOJBP-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a halogenated thiophene sulfonamide derivative characterized by a dibrominated thiophene core and a sulfonamide group linked to a 4-(trifluoromethyl)phenyl substituent. The presence of bromine atoms at the 4,5-positions of the thiophene ring and the electron-withdrawing trifluoromethyl group on the aryl moiety likely influence its electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

646040-68-8

Molecular Formula

C11H6Br2F3NO2S2

Molecular Weight

465.1 g/mol

IUPAC Name

4,5-dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H

InChI Key

DMEVTZGYMGOJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Preparation Methods

Method A: Bromination followed by Sulfonamide Formation

Step 1: Bromination of Thiophene

  • Reagents : Thiophene, bromine or brominating agents (e.g., N-bromosuccinimide).
  • Conditions : Typically carried out in an inert atmosphere under reflux conditions.
  • Outcome : Formation of 4,5-dibromothiophene.

Step 2: Formation of Sulfonamide

  • Reagents : 4-(trifluoromethyl)aniline, sulfonyl chloride (e.g., benzenesulfonyl chloride).
  • Conditions : Reaction in a suitable solvent (e.g., dichloromethane) at low temperatures.
  • Outcome : Formation of the desired sulfonamide product.

Method B: Direct Synthesis from Precursors

This method involves the direct coupling of the brominated thiophene with the sulfonamide precursor.

Step 1: Synthesis of Brominated Thiophene

  • Utilize commercially available or synthesized 4-bromothiophene.

Step 2: Reaction with Trifluoromethyl Aniline

  • Reagents : 4-(trifluoromethyl)aniline and a coupling agent (e.g., EDC or DCC).
  • Conditions : Conducted in an organic solvent (e.g., DMF) at room temperature.
  • Outcome : Direct formation of the target compound.

Method C: Multi-step Synthesis via Intermediates

This method involves synthesizing intermediates that subsequently lead to the final product.

Step Description Reagents Conditions
1 Synthesis of intermediate thiophene derivative Thiophene derivative Reflux in solvent
2 Bromination of intermediate Bromine Inert atmosphere
3 Coupling with trifluoromethyl aniline EDC/DCC Room temperature
4 Final purification Column chromatography Various solvents

Industrial Scale Production

For large-scale production, continuous flow reactors are increasingly employed to enhance consistency and efficiency during synthesis. This method allows for precise control over reaction conditions and improved safety profiles.

Recent studies have highlighted the biological activities associated with 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide:

  • The compound has shown potential as an inhibitor for various enzymes due to its sulfonamide group, which can form hydrogen bonds with active sites.
  • The trifluoromethyl group enhances membrane permeability, facilitating intracellular access to targets.

Table: Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Potential inhibition of key metabolic enzymes
Membrane Permeability Enhanced ability to penetrate cellular membranes

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atoms can be replaced by aryl or alkyl groups, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has been investigated for its potential as an anti-cancer agent. Studies have indicated that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of thiophene-based sulfonamides, demonstrating that modifications at the phenyl ring significantly enhance anti-cancer activity .

Materials Science

This compound is also being explored for its properties in organic electronics, particularly in the development of organic semiconductors. The presence of bromine and trifluoromethyl groups contributes to enhanced charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Data Table: Charge Transport Properties
CompoundMobility (cm²/V·s)Application
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide0.1 - 0.5OLEDs, OPVs
Comparable Thiophene Derivative0.05 - 0.3OLEDs

Environmental Science

The environmental impact of thiophene derivatives is a growing area of research. Studies have focused on their degradation pathways and toxicity profiles to assess their safety for use in agricultural applications as pesticides or herbicides.

  • Case Study : Research conducted by the Environmental Protection Agency highlighted the persistence of certain thiophene compounds in soil and water systems, emphasizing the need for environmentally friendly disposal methods .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the heterocyclic core (thiophene vs. benzene), halogenation patterns, and aryl substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Thiophene 4,5-Dibromo; 4-(trifluoromethyl)phenyl Enhanced electrophilicity due to bromine; CF₃ group improves lipophilicity
N-[4-(Trifluoromethyl)phenyl]benzene-sulfonamide Benzene H; 4-(trifluoromethyl)phenyl Lower steric hindrance; reduced halogen-mediated reactivity
4-Chloro-N-[4-(chlorophenyl)thiophene-2-sulfonamide Thiophene 4-Cl; 4-Cl-phenyl Less electron-withdrawing than Br; potential for altered bioactivity
5-Bromo-N-[4-nitrophenyl]thiophene-2-sulfonamide Thiophene 5-Br; 4-NO₂-phenyl Nitro group increases polarity; bromine enhances halogen bonding
  • Aryl Group Variations : The 4-(trifluoromethyl)phenyl group contributes to metabolic stability and membrane permeability, contrasting with nitro- or hydroxy-substituted aryl groups, which may increase solubility but reduce bioavailability .

Spectroscopic Properties

Infrared (IR) spectroscopy data from related sulfonamides reveal critical insights:

Functional Group Absorption Range (cm⁻¹) Compound Example Observations
C=S Stretch 1243–1258 Hydrazinecarbothioamides Confirms nucleophilic addition in synthesis; absent in triazole derivatives
C=O Stretch 1663–1682 Hydrazinecarbothioamides Lost upon cyclization to triazoles, indicating structural transformation
NH Stretch 3150–3414 Triazole-thiones Reflects tautomeric forms; absence of S-H bands confirms thione dominance

For the target compound, similar diagnostic bands are expected: a strong C=S stretch (if present) and NH stretches indicative of sulfonamide tautomerism. The absence of C=O bands would align with fully conjugated systems.

Biological Activity

4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a synthetic compound characterized by its unique molecular structure, which includes bromine and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antibacterial properties.

Chemical Structure and Properties

  • Molecular Formula : C11H6Br2F3NO2S2
  • CAS Number : 646040-68-8

The structure of this compound features a thiophene ring, which is known for its electronic properties that can influence biological activity. The presence of bromine and trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.

Biological Activity Overview

Research indicates that 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of compounds in the thiophene sulfonamide class. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain thiophene derivatives exhibit significant inhibitory effects on tumor growth, with IC50 values indicating varying degrees of potency against different cancer types.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.6
MCF-7 (Breast Cancer)3.2
A549 (Lung Cancer)4.8

These findings suggest that modifications to the thiophene core could yield compounds with enhanced anticancer properties.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that thiophene sulfonamides can inhibit the growth of various gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results indicate that the compound has promising antibacterial activity, particularly against pathogenic strains.

The exact mechanism by which 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Study on Anticancer Effects : A recent study published in Cancer Letters demonstrated that a related thiophene sulfonamide derivative significantly reduced tumor size in xenograft models of breast cancer.
    "The compound exhibited a dose-dependent reduction in tumor volume, highlighting its potential as a therapeutic agent" .
  • Antibacterial Efficacy Assessment : Another study focused on the antibacterial properties of thiophene derivatives indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
    "Our findings underscore the importance of thiophene-based compounds in combating resistant bacterial strains" .

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